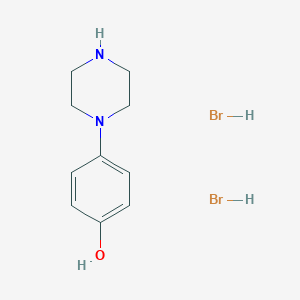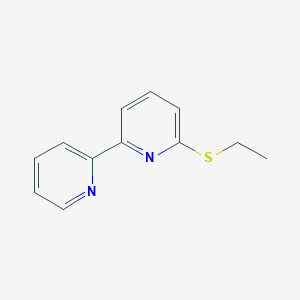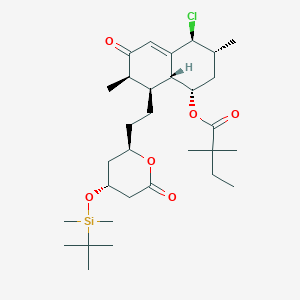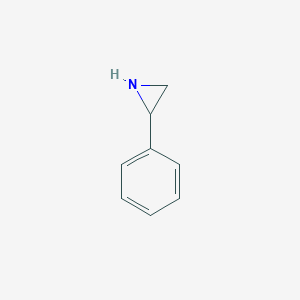![molecular formula C18H15N5O B142215 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One CAS No. 880487-62-7](/img/structure/B142215.png)
4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one is a compound known for its inhibitory effects on certain kinases. It has been studied for its potential therapeutic applications, particularly in the treatment of cancers such as Merkel cell carcinoma .
Preparation Methods
The synthesis of 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one involves several steps. Typically, the synthetic route includes the formation of the pyrazole ring followed by its attachment to the phthalazinone core. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one involves the inhibition of specific kinases, such as Aurora kinase A and glycogen synthase kinase 3 (GSK3). By inhibiting these kinases, the compound can interfere with cellular processes that are crucial for the growth and survival of cancer cells . This inhibition leads to the repression of viral oncogenes in Merkel cell carcinoma, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar compounds to 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one include other kinase inhibitors such as:
This compound analogs: These compounds have similar structures but with slight modifications to enhance their activity or selectivity.
Aurora kinase inhibitors: Compounds like Alisertib and Barasertib, which also target Aurora kinase A.
Properties
CAS No. |
880487-62-7 |
|---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22) |
InChI Key |
DSDIWWSXOOXFSI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Synonyms |
4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B142144.png)




![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)


![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)

